(4Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound “(4E)-4-[2-(2,4-DIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE” is a complex organic molecule that features a combination of hydrazine, thiazole, and pyrazolone moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the hydrazone linkage, thiazole ring, and pyrazolone core. Typical synthetic routes might include:
Formation of the Hydrazone: Reacting 2,4-dimethylphenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions.
Thiazole Ring Formation: Cyclization reactions involving thioamides and α-haloketones.
Pyrazolone Core Formation: Condensation reactions involving hydrazines and β-diketones.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone or thiazole moieties.
Reduction: Reduction of the hydrazone linkage could yield the corresponding hydrazine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It could be a building block for more complex molecules.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Medicine
Drug Development: Exploration as a lead compound for new pharmaceuticals.
Diagnostics: Use in diagnostic assays or imaging.
Industry
Material Science:
Agriculture: Use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might include signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[2-(2,4-DIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Similar compounds might include other hydrazone derivatives, thiazole-containing molecules, or pyrazolone-based compounds.
Uniqueness
This compound’s uniqueness could lie in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H21N5OS |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-[(2,4-dimethylphenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H21N5OS/c1-13-5-8-17(9-6-13)19-12-29-22(23-19)27-21(28)20(16(4)26-27)25-24-18-10-7-14(2)11-15(18)3/h5-12,26H,1-4H3 |
InChI Key |
AOYKETNYUCXKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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